2-Aminophenol

概要

説明

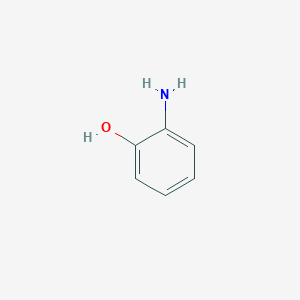

2-Aminophenol (CAS: 95-55-6), also known as o-aminophenol, is an aromatic compound with the molecular formula C₆H₇NO. It consists of a benzene ring substituted with an amino (–NH₂) group at the 2-position and a hydroxyl (–OH) group at the adjacent 1-position. This arrangement enables intramolecular hydrogen bonding between the amino and hydroxyl groups, contributing to its stability and unique reactivity . Key properties include:

- Molecular Weight: 109.13 g/mol

- Melting Point: ~170°C

- Boiling Point: ~282°C

- Solubility: Moderately soluble in water, alcohols, and ethers .

This compound is amphoteric, exhibiting both acidic (pKa ≈ 5.22) and basic (pKa ≈ 9.87) properties due to its functional groups. It is widely used as a precursor in synthesizing benzoxazoles, dyes, and pharmaceuticals, and historically served as a photographic developer .

準備方法

合成経路と反応条件: ケスティオマイシンBは、様々なタイプの酸化酵素によって触媒される、2つのオ-アミノフェノールの酸化カップリングによって合成できます . 反応には、2-アミノフェノキサジン-3-オンの核構造の生成が含まれます .

工業的生産方法: ケスティオマイシンBの工業的生産には、通常、細菌培養の発酵が含まれます。例えば、海洋細菌であるアルテロモナス属 Dは、ケスティオマイシンBの生成を促進するために、オ-アミノフェノールを添加した培地で培養できます . 発酵プロセスは、収量と純度を最適化するために、制御された条件下で行われます .

3. 化学反応の分析

反応の種類: ケスティオマイシンBは、酸化や還元など、様々な化学反応を起こします . この化合物は、電気化学的に還元されて、アニオンラジカルと反磁性ジアニオンを形成することができます . また、酸化カップリングによって、2-アミノフェノキサジン-3-オンの核構造を形成することもできます .

一般的な試薬と条件:

生成される主な生成物:

還元: アニオンラジカルと反磁性ジアニオンの生成.

4. 科学研究への応用

ケスティオマイシンBは、幅広い科学研究への応用があります:

化学反応の分析

Oxidative Reactions and Catalytic Pathways

2-Aminophenol exhibits diverse oxidative behavior:

Aerobic Oxidation

In the presence of transition-metal catalysts (e.g., Cu(II), Fe(III)), this compound undergoes oxidation to form 2-amino-phenoxazine-3-one (APX) , a heterocyclic compound . This reaction occurs in methanol-water buffers (pH 8.6) at room temperature.

| Catalyst | Conditions | Major Product | Yield |

|---|---|---|---|

| Cu(II) | Methanol/H₂O, pH 8.6 | APX | ~70% |

| Fe(III) | Methanol/H₂O, pH 8.6 | APX | ~65% |

TEMPO-Mediated Dehydrogenation

Using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxidant, this compound participates in dehydrogenative cross-coupling with amines to form N-functionalized derivatives (e.g., benzoxazoles) . Water molecules inhibit overoxidation by stabilizing intermediates via hydrogen bonding .

Heterocyclic Compound Formation

The proximity of –NH₂ and –OH groups enables intramolecular cyclization:

Phenoxazine Derivatives

Oxidation pathways (e.g., with PhI(OCOR)₂) form phenoxazines, which are pharmacologically relevant .

Alkoxyacyloxylation

Pd(II)-catalyzed reactions with N-allyl-2-aminophenols and PhI(OCOR)₂ yield alkoxyacyloxylated dihydrobenzoxazines .

Nucleophilic Substitution

With α-bromoacetates, this compound forms regioisomeric 1,4-benzoxazinones under varied conditions :

-

Neutral/Basic Conditions : 1,4-Benzoxazinones.

-

Lewis Acid Conditions : Friedel-Crafts adducts.

Biotransformation and Biochemical Pathways

Pseudomonas putida transforms this compound via oxidative dearomatization , producing imine intermediates that hydrolyze to release ammonia . Key metabolites include:

-

2-Aminophenoxazine-3-one (via spontaneous oxidation).

-

4-Hydroquinone and catechol (reduction products).

Reactivity with Hazardous Byproducts

This compound reacts violently with tetrahydrofuran (THF) , forming explosive peroxides under oxidative conditions . Proper handling and storage away from light/air are critical .

科学的研究の応用

Pharmaceutical Applications

2-Aminophenol derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory agents. Research indicates that certain derivatives can inhibit 5-lipoxygenase and cyclooxygenase enzymes, which are involved in the inflammatory response. These compounds are particularly relevant for treating conditions related to leukotrienes and prostaglandins, such as asthma and allergic reactions .

Case Study: Inhibition of Inflammatory Pathways

A study developed new this compound derivatives that exhibited strong inhibitory activity on 5-lipoxygenase. These compounds were found to be effective in reducing inflammation associated with allergic diseases, showcasing their potential as therapeutic agents .

Synthesis of Dyes

This compound serves as a crucial intermediate in dye synthesis. It is particularly useful for producing metal-complex dyes, which are employed in various applications including textile dyeing and photographic development. The compound can undergo diazotization and subsequent coupling reactions to yield vibrant dyes with enhanced stability .

Table 1: Applications of this compound in Dye Synthesis

| Application | Description |

|---|---|

| Textile Dyeing | Produces stable metal-complex dyes for fabrics. |

| Photographic Use | Acts as a reducing agent in black-and-white photography development. |

| Hair Coloring | Used to shade hair from gray to yellowish-brown tones. |

Coordination Chemistry

In coordination chemistry, this compound is utilized to synthesize Schiff base ligands that form complexes with transition metals. These complexes have been studied for their biological activities, including antibacterial and antifungal properties .

Case Study: Metal Complexes Derived from this compound

Research has demonstrated that transition metal complexes derived from this compound exhibit significant larvicidal activity against various pests. The synthesis of these complexes involves reacting this compound with metal salts, leading to compounds that are effective in agricultural applications .

The biological activity of this compound and its derivatives extends beyond anti-inflammatory properties. Studies indicate that they possess antimicrobial activity, making them suitable candidates for developing new antibacterial agents .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against a range of bacterial strains. |

| Antifungal | Exhibits activity against certain fungal pathogens. |

| Larvicidal | Demonstrated effectiveness in pest control studies. |

作用機序

ケスティオマイシンBは、いくつかのメカニズムを通じて効果を発揮します:

抗菌作用: 細菌の細胞膜を破壊し、必須の細胞プロセスを阻害します.

抗癌作用: 細胞保護的な小胞体シャペロンを分解し、ソラフェニブなどの抗癌剤の有効性を高めます.

藻類殺傷作用: 有害な藻類種において細胞溶解を誘導し、藻類の異常発生を抑制します.

6. 類似の化合物との比較

ケスティオマイシンBは、ケスティオマイシンA、C、D、およびEを含む、フェノキサジノン系抗生物質のファミリーの一部です . これらの化合物は、類似の構造を共有していますが、生物活性と効力においては異なります . 例えば:

ケスティオマイシンA: 強力な抗癌作用と抗菌作用で知られています.

ケスティオマイシンC、D、およびE: 藻類殺傷作用の程度が異なる、新たに発見された化合物です.

ケスティオマイシンBは、抗菌作用、抗癌作用、および藻類殺傷作用を独特の組み合わせで持ち、様々な科学的および産業的用途に適した汎用性の高い化合物として注目されています .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers: 2-Aminophenol vs. 4-Aminophenol

Key Differences :

- Reactivity: this compound’s intramolecular H-bond reduces its nucleophilicity compared to 4-aminophenol, making it less reactive in certain electrophilic substitutions .

- Metabolic Pathways: this compound is degraded via the meta-cleavage pathway in Pseudomonas spp. to 2-aminomuconic acid, while 4-aminophenol undergoes hydroxylation and conjugation in mammals .

Halogenated Derivatives: 2-Amino-5-chlorophenol

Mechanistic Insight :

Chlorination at C5 increases electron-withdrawing effects, enhancing electrophilicity and toxicity. The halogen stabilizes reactive intermediates, exacerbating cellular damage .

Enzymatic Oxidation: Comparison with Catechols

| Parameter | This compound | Catechol (o-Diphenol) |

|---|---|---|

| Tyrosinase Activity | Lower turnover number (kcat) | Higher kcat |

| KM | ~0.5 mM | ~0.3 mM |

| Oxidation Product | 2-Aminophenoxazin-3-one (APX) | o-Quinone |

Mechanistic Contrast :

- This compound forms a quinone imine intermediate, which undergoes cyclization to APX, whereas catechols yield stable o-quinones. The amino group in this compound slows enzymatic turnover due to steric and electronic effects .

Data Tables

Table 1. Physicochemical Properties of Selected Aminophenols

| Compound | Molecular Formula | Melting Point (°C) | pKa (Acidic) | pKa (Basic) |

|---|---|---|---|---|

| This compound | C₆H₇NO | 170 | 5.22 | 9.87 |

| 4-Aminophenol | C₆H₇NO | 189–190 | 5.48 | 10.30 |

| 2-Amino-5-chlorophenol | C₆H₆ClNO | 195–197 | 4.80 | 8.90 |

Table 2. Toxicity Ranking in Renal Cortical Slices

| Compound | Nephrotoxic Potential (Rank) |

|---|---|

| 4-Aminophenol | 1 (Highest) |

| 2-Amino-5-chlorophenol | 2 |

| 4-Amino-3-chlorophenol | 3 |

| This compound | 4 |

生物活性

2-Aminophenol, a compound with significant biological relevance, has been the subject of extensive research due to its diverse pharmacological properties. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an aromatic amine with the formula CHNO. Its structure consists of a phenolic hydroxyl group (-OH) and an amino group (-NH) positioned on the benzene ring. This configuration contributes to its reactivity and biological activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates that its derivatives, particularly Schiff base complexes, exhibit enhanced antibacterial and antifungal activities compared to the parent compound.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Type | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Moderate | E. coli | 25 |

| Mn(II) Complex | High | Salmonella typhi | 30 |

| Co(II) Complex | Low | Klebsiella pneumoniae | 8-12 |

| Cu(II) Complex | Moderate | Staphylococcus aureus | 7-18 |

| Ni(II) Complex | Reasonable | Bacillus subtilis | 36 |

The above table summarizes the antimicrobial efficacy of various complexes derived from this compound. For instance, the Mn(II) complex exhibited the highest activity against Salmonella typhi, while Cu(II) showed moderate activity across several Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated in vitro against various cancer cell lines, including MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells).

Case Study: Cytotoxic Effects

In a study assessing the cytotoxic effects of this compound-based ligands, it was found that certain complexes significantly inhibited cell proliferation in MCF-7 cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and morphological changes in treated cells .

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties. Notably, some compounds selectively inhibit enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase.

Table 2: Inhibitory Activity on Inflammatory Enzymes

| Compound | Enzyme Target | Inhibition Type |

|---|---|---|

| This compound Derivative | 5-Lipoxygenase | Selective Inhibition |

| Mixed Derivative | Cyclooxygenase | Dual Inhibition |

These compounds are being explored for therapeutic applications in treating conditions like asthma and other allergic responses due to their ability to modulate inflammatory mediators .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-aminophenol, and how are they validated?

- This compound is typically synthesized via the reduction of 2-nitrophenol using hydrogen gas with catalysts like palladium or iron . The reaction is monitored by HPLC or UV-Vis spectroscopy to confirm purity (>99%) and structural integrity. Recrystallization from hot water or alcohols ensures removal of unreacted precursors . Validation involves comparing spectral data (e.g., IR, NMR) with reference libraries .

Q. How does the structural isomerism of this compound influence its chemical reactivity compared to 4-aminophenol?

- The ortho-position of the amino and hydroxyl groups in this compound enables intramolecular hydrogen bonding, which stabilizes the molecule and reduces solubility in polar solvents compared to the para-isomer. This structural feature also enhances its propensity for cyclization reactions (e.g., forming benzoxazoles), unlike 4-aminophenol, which favors oxidation to quinone derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE), including nitrile gloves and EN 149-certified respirators, is mandatory to prevent inhalation or skin contact. Waste must be stored separately and treated by certified biohazard disposal services. Contamination risks are mitigated via fume hoods and adherence to OSHA exposure limits (e.g., <1 mg/m³) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- UV-Vis spectroscopy (λmax ≈ 280 nm) monitors reaction progress . HPLC-MS/MS (C18 columns, methanol eluent) quantifies purity and identifies intermediates, with APCI ionization providing high sensitivity for oxidation products like 2-aminophenoxazin-3-one (APX) . NMR (¹H and <sup>13</sup>C) confirms regiochemistry and hydrogen bonding .

Advanced Research Questions

Q. How do enzymatic and non-enzymatic oxidation pathways of this compound differ mechanistically?

- Enzymatic oxidation (e.g., tyrosinase) follows a bisubstrate Michaelis-Menten mechanism:

- kcat/KM values for this compound (0.804 ± 0.041 μM<sup>−1</sup> s<sup>−1</sup>) indicate preferential binding to the oxy-tyrosinase state (Eoxy) over met-tyrosinase (Emet) .

- Proton transfer becomes rate-limiting under low O2 (sKIE = 1.38 ± 0.06), while inverse isotope effects (0.83 ± 0.03) dominate at high O2 .

Q. What advanced kinetic modeling approaches resolve complexities in this compound reaction mechanisms?

- Global fitting analysis (KinTek Explorer) integrates steady-state and transient-phase data to simulate enzyme states (Edeoxy, Emet, Eoxy). Rate constants (k7 = 0.804 μM<sup>−1</sup> s<sup>−1</sup>) are validated via residual matching between experimental and theoretical Eoxy trajectories .

- Singular Value Decomposition (SVD) deconvolutes time-resolved UV-Vis spectra (380–432 nm) to track intermediates in APX formation, with residuals <5% confirming model accuracy .

Q. How can this compound be utilized in green chemistry applications, such as microwave-assisted synthesis?

- Microwave irradiation (800W) with polyphosphoric acid (PPA) catalyst reduces reaction times by 80% in benzoxazole synthesis, achieving 92% yield under optimized conditions (130°C, 15 min). This method minimizes solvent waste compared to traditional reflux .

Q. What computational tools aid in predicting this compound’s reactivity and binding interactions?

- Molecular docking (AutoDock Vina) reveals preferential orientation of this compound in tyrosinase’s active site, with binding energies (−8.2 kcal/mol) correlating with experimental KM values . DFT calculations (B3LYP/6-311+G(d,p)) model transition states in APX formation, identifying rate-determining steps (ΔG‡ = 24.3 kJ/mol) .

特性

IUPAC Name |

2-aminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAWCLOXVUBKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO, Array | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25668-01-3, 51-19-4 (hydrochloride) | |

| Record name | Poly(o-aminophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8024498 | |

| Record name | 2-Aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-aminophenol appears as off-white crystals or beige powder. (NTP, 1992), Crystals, rapidly becoming brown; [HSDB], COLOURLESS-TO-WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR OR LIGHT. | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes at 307 °F at 11 mmHg (NTP, 1992), Sublimes at 153 °C | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

168 °C (334 °F) - closed cup, >175 °C c.c. | |

| Record name | 2-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 50 mL cold water, 23 mL alcohol, Slightly soluble in toluene, chloroform, and cold water; soluble in ethanol, and hot water, very soluble in acetonitrile, ethyl acetate, acetone, dimethyl sulfoxide, Soluble in ethyl ether; very soluble in ethanol; slightly soluble in benzene, trifluoroacetic acid, In water, 2.0X10+3 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7 | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.328 (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C, 1.3 g/cm³ | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.77 | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0005 [mmHg], negligible | |

| Record name | 2-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals, rapidly becoming brown, White orthorhombic bipyramidal needles from benzene or water, White crystals; turn brown with age, COLORLESS RHOMBIC NEEDLES OR PLATES | |

CAS No. |

95-55-6 | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Aminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-AMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23RH73DZ65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

342 to 343 °F (NTP, 1992), 170-174 °C, MP: 172-173 °C; sublimes on further heating | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。